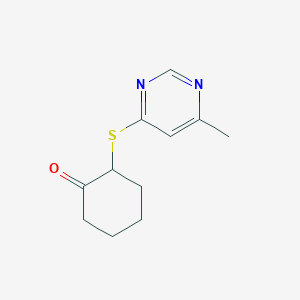

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone

Description

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound featuring a cyclohexanone core linked via a thioether (-S-) bridge to a 6-methylpyrimidin-4-yl substituent. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 6, enhancing its electronic and steric profile. The thioether linkage introduces sulfur, which modulates solubility and reactivity, while the cyclohexanone moiety contributes conformational flexibility and ketone functionality. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

CAS No. |

89991-27-5 |

|---|---|

Molecular Formula |

C11H14N2OS |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one |

InChI |

InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3 |

InChI Key |

JOFUSALSRZHGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)SC2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:

Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.

Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.

Comparison with Similar Compounds

Structural Analogs in Pyrimidine-Thioether Derivatives

Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)

- Structure: Contains a 6-methylpyrimidine core but replaces the cyclohexanone with an ethyl acetate group and a thietane-3-yloxy substituent.

- Synthesis : Synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Key Differences: The thietane ring introduces a strained three-membered sulfur-containing ring, which may enhance reactivity but reduce stability compared to the cyclohexanone-based analog.

Compound 12a (4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione)

- Structure : Features a tetrahydropyrimidine dione core with phenyl and thiophene substituents.

- Properties: Higher molecular weight (362.40 g/mol) and lower nitrogen content (7.73% vs. 15.49% in pyrimidinone derivatives) .

- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to the thiophene moiety’s bioactivity.

Cyclohexanone-Based Thioether Derivatives

2-((4-Methoxyphenyl)thio)phenol

- Structure: Replaces the pyrimidine ring with a methoxyphenyl group and includes a phenolic -OH group.

- Synthesis: Synthesized via iodine-catalyzed coupling between thiols and cyclohexanones under mild conditions .

3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one

- Structure: Incorporates a spirocyclic indoline-pyrrolidinone system with naphthoyl and dimethylamino substituents.

- Relevance: Demonstrates the versatility of cyclohexanone derivatives in forming complex spirostructures for anticancer or CNS-targeted agents .

Triazole and Thiazole-Based Analogs

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid

- Structure : Replaces pyrimidine with a triazole ring and includes a dimethoxyphenyl group.

- Properties : Exhibits higher predicted acute toxicity (via GUSAR modeling) compared to pyrimidine analogs, likely due to the triazole’s metabolic instability .

- Applications : Ester derivatives are explored for antimicrobial or antifungal activity.

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

- Structure: Combines thienopyrimidinone with coumarin and thiazolidinone moieties.

- Synthesis : Microwave-assisted synthesis improves yield and reduces reaction time compared to traditional methods .

- Bioactivity: Likely targets enzymes like cyclooxygenase or kinases due to the coumarin-thiazolidinone hybrid structure.

Table 1. Comparative Analysis of Key Compounds

Biological Activity

The compound 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of cyclohexanone with 6-methylpyrimidine-4-thiol under specific conditions to facilitate the formation of the thioether linkage. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of pyrimidine, including those with thio groups, possess notable antibacterial and antifungal properties. The antimicrobial evaluation often employs methods such as agar diffusion and broth dilution techniques, revealing varying degrees of microbial inhibition depending on the structural modifications of the compound .

Antioxidant Activity

In addition to antimicrobial effects, 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has been investigated for its antioxidant properties . Compounds in this class have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models. This activity is crucial for potential applications in treating oxidative stress-related diseases .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can lead to applications in hyperpigmentation treatments, making it a candidate for cosmetic and therapeutic formulations .

The biological activities of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone are largely attributed to its interaction with various molecular targets:

- Binding Affinity : The thioether moiety enhances binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.

- Structural Modifications : Variations in the substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity against specific enzymes or microbial strains.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of 2-thiopyrimidine showed promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified through structure-activity relationship (SAR) analysis, highlighting the importance of substituent nature on biological efficacy .

Case Study 2: Tyrosinase Inhibition

Research examining various analogs demonstrated that certain derivatives effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. The most potent inhibitors were identified, providing insights into their potential use in treating skin disorders related to melanin overproduction .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Tyrosinase inhibition |

Table 2: Structure-Activity Relationship Findings

| Compound Structure | Activity Level | Notes |

|---|---|---|

| N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | High | Effective against multiple strains |

| N′-[1-(4-amino phenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Moderate | Selective against specific bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.